(S)-Crizotinib: An In-Depth Technical Guide on Stereospecificity and Target Engagement
(S)-Crizotinib: An In-Depth Technical Guide on Stereospecificity and Target Engagement
This technical guide provides a comprehensive analysis of the stereospecificity of crizotinib, focusing on the differential activity between its (R) and (S) enantiomers. Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, is clinically approved for the treatment of specific types of non-small cell lung cancer. This document details the profound impact of stereochemistry on its target engagement, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways.
Stereospecificity and Biological Activity
Crizotinib is administered as a single enantiomer, the (R)-isomer, which is responsible for its therapeutic efficacy. The (S)-enantiomer is considered an impurity and exhibits significantly reduced pharmacological activity. This stereospecificity is critical for the drug's potency and selectivity.
Quantitative Comparison of Enantiomer Activity
The inhibitory activity of the (R) and (S) enantiomers of crizotinib against key target kinases demonstrates the critical nature of the drug's stereochemistry. The (R)-enantiomer is a potent inhibitor of ALK, MET, and ROS1, while the (S)-enantiomer is substantially less active.
| Enantiomer | Target Kinase | IC50 (nM) | Fold Difference (approx.) |
| (R)-Crizotinib | ALK | 20-60 | - |
| (S)-Crizotinib | ALK | >20,000 | >1000x less active |
| (R)-Crizotinib | MET | ~10 | - |
| (S)-Crizotinib | MET | Not reported, expected to be significantly higher | Not applicable |
| (R)-Crizotinib | ROS1 | ~25 | - |
| (S)-Crizotinib | ROS1 | Not reported, expected to be significantly higher | Not applicable |
Note: Specific IC50 values for the (S)-enantiomer are not widely published due to its classification as an impurity. The >1000-fold difference for ALK is a commonly cited approximation of its reduced activity.
Experimental Protocols
The determination of the stereospecific activity of crizotinib relies on a series of well-established in vitro assays. The following sections detail the methodologies for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay is used to determine the IC50 values of compounds against purified kinases.
Objective: To quantify the inhibitory activity of (R)- and (S)-crizotinib against ALK, MET, and ROS1 kinases.
Materials:
-
Purified recombinant human ALK, MET, and ROS1 kinase domains.
-
Fluorescein-labeled poly-GT peptide substrate.
-
ATP.
-
LanthaScreen™ Tb-anti-pY (PY20) antibody.
-
Assay buffer (e.g., TR-FRET dilution buffer).
-
(R)-Crizotinib and (S)-Crizotinib stock solutions in DMSO.
-
Microplates (e.g., 384-well).
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
Procedure:
-
Prepare serial dilutions of (R)- and (S)-crizotinib in DMSO and then in assay buffer.
-
Add the kinase, peptide substrate, and ATP to the wells of the microplate.
-
Add the serially diluted compounds to the wells. Include no-compound (positive) and no-enzyme (negative) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pY antibody and incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm and 495 nm).
-
Calculate the emission ratio and plot the results as a function of compound concentration to determine the IC50 value.
Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Objective: To assess the inhibition of ALK, MET, or ROS1 autophosphorylation by (R)- and (S)-crizotinib in cancer cell lines harboring the respective gene fusions or amplifications.
Materials:
-
Cancer cell line with relevant genetic alteration (e.g., H3122 for EML4-ALK, Hs746T for MET amplification).
-
Cell culture medium and supplements.
-
(R)-Crizotinib and (S)-Crizotinib stock solutions in DMSO.
-
Lysis buffer.
-
Phospho-specific antibodies (e.g., anti-phospho-ALK, anti-phospho-MET).
-
Total protein antibodies.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorescent dye).
-
Western blot or ELISA reagents and equipment.
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of (R)- and (S)-crizotinib for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase using Western blotting or ELISA with phospho-specific antibodies.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal as a function of compound concentration to determine the IC50 value.
Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting the downstream signaling pathways mediated by ALK, MET, and ROS1. The stereospecificity of crizotinib binding directly impacts the extent of this inhibition.
ALK Signaling Pathway
In non-small cell lung cancer, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, driving cell proliferation and survival through pathways such as PI3K/AKT and RAS/MAPK. (R)-Crizotinib potently inhibits this activity.
MET Signaling Pathway
The MET receptor tyrosine kinase, when activated by its ligand HGF or through gene amplification, promotes cell growth, motility, and invasion. (R)-Crizotinib is a potent inhibitor of MET.
